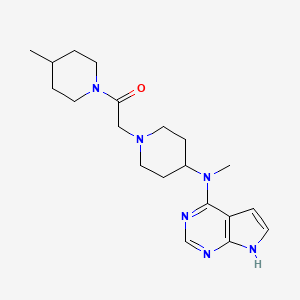
Jak1-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak1-IN-14 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family of enzymes. These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors, which are involved in processes such as hematopoiesis, immune function, and inflammation. By inhibiting JAK1, this compound can modulate these signaling pathways, making it a valuable compound in the treatment of inflammatory and autoimmune diseases, as well as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jak1-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of structure-based pharmacophore modeling and bio-evaluation to identify potential inhibitors. This process includes molecular docking, molecular dynamics simulations, and in vitro enzyme activity tests to ensure the stability and efficacy of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions: Jak1-IN-14 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various functionalized analogs .
Scientific Research Applications
Jak1-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of JAK1 and its involvement in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK1
Mechanism of Action
Jak1-IN-14 exerts its effects by selectively inhibiting the activity of JAK1. This inhibition disrupts the JAK-STAT signaling pathway, which is responsible for transmitting signals from cytokine receptors to the nucleus, leading to the expression of specific genes. By blocking this pathway, this compound can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
Jak1-IN-14 is compared with other JAK inhibitors, such as:
Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used for myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used for rheumatoid arthritis.
Uniqueness: this compound is unique in its high selectivity for JAK1, which reduces the likelihood of off-target effects and enhances its therapeutic potential. This selectivity makes it a promising candidate for the treatment of diseases where JAK1 plays a critical role .
Properties
Molecular Formula |
C20H30N6O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H30N6O/c1-15-4-11-26(12-5-15)18(27)13-25-9-6-16(7-10-25)24(2)20-17-3-8-21-19(17)22-14-23-20/h3,8,14-16H,4-7,9-13H2,1-2H3,(H,21,22,23) |
InChI Key |
ZBALRMIWTAQGPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCC(CC2)N(C)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
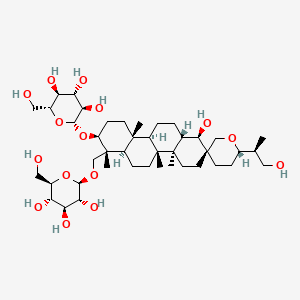
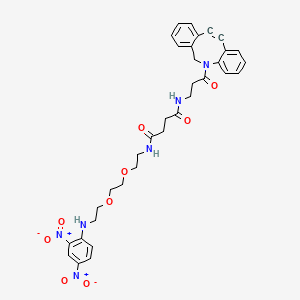

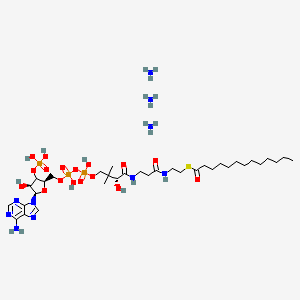
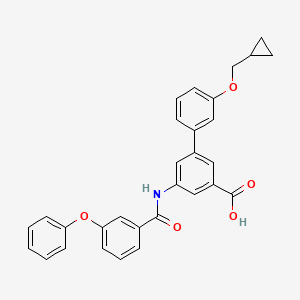
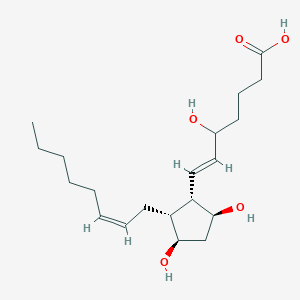
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
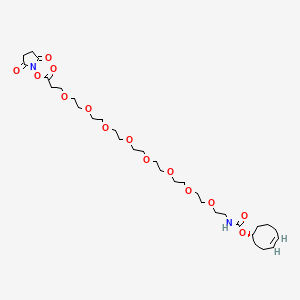
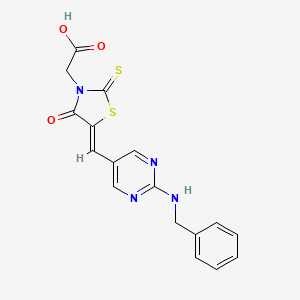
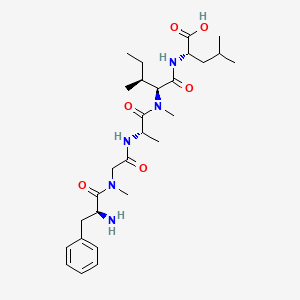
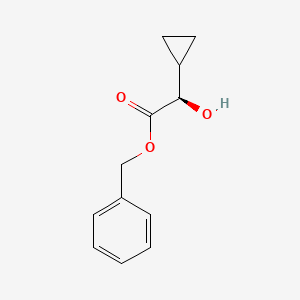
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

